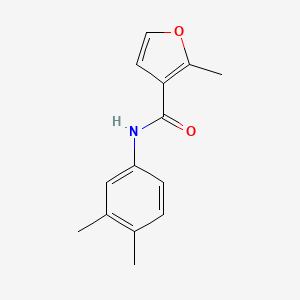
(2-bromo-6-chloro-4-formylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-6-chloro-4-formylphenoxy)acetic acid, also known as BFPA, is a chemical compound that has been studied for its potential applications in scientific research. BFPA is a derivative of phenoxyacetic acid and has been shown to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (2-bromo-6-chloro-4-formylphenoxy)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of oxidative stress. (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. (2-bromo-6-chloro-4-formylphenoxy)acetic acid has also been shown to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
(2-bromo-6-chloro-4-formylphenoxy)acetic acid has been shown to have several biochemical and physiological effects. In cancer cells, (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In addition, (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been shown to inhibit the production of prostaglandins, which are involved in inflammation. In environmental studies, (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been shown to have herbicidal effects on certain plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-bromo-6-chloro-4-formylphenoxy)acetic acid in lab experiments is its specificity. (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been shown to have a high degree of selectivity for certain enzymes and proteins, which makes it a useful tool for studying these targets. However, one limitation of (2-bromo-6-chloro-4-formylphenoxy)acetic acid is its potential toxicity. (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been shown to have cytotoxic effects on certain cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (2-bromo-6-chloro-4-formylphenoxy)acetic acid. One area of interest is the development of new derivatives of (2-bromo-6-chloro-4-formylphenoxy)acetic acid with improved specificity and potency. Another area of interest is the study of (2-bromo-6-chloro-4-formylphenoxy)acetic acid in combination with other drugs or compounds, to determine if it has synergistic effects. Finally, the use of (2-bromo-6-chloro-4-formylphenoxy)acetic acid in environmental studies, such as its potential as a herbicide, could be further explored.
Métodos De Síntesis
The synthesis of (2-bromo-6-chloro-4-formylphenoxy)acetic acid involves the reaction of 2-bromo-6-chloro-4-hydroxyphenoxyacetic acid with a formic acid derivative. This method has been reported in several research studies and has been found to be a reliable and efficient way of producing (2-bromo-6-chloro-4-formylphenoxy)acetic acid.
Aplicaciones Científicas De Investigación
(2-bromo-6-chloro-4-formylphenoxy)acetic acid has been studied for its potential applications in various scientific research fields, including cancer research, molecular biology, and environmental science. In cancer research, (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been shown to inhibit the growth of cancer cells and induce cell death. In molecular biology, (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been used as a tool for studying protein-DNA interactions. In environmental science, (2-bromo-6-chloro-4-formylphenoxy)acetic acid has been studied for its potential use as a herbicide.
Propiedades
IUPAC Name |
2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNWNRHYNKBONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-chloro-4-formylphenoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)
![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)

![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)

![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)